molecular formula C8H10N2O2 B12437097 (4-Methyl-2-nitrophenyl)methanamine

(4-Methyl-2-nitrophenyl)methanamine

Cat. No.: B12437097
M. Wt: 166.18 g/mol
InChI Key: DKBLEPIIRAPCSW-UHFFFAOYSA-N
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Description

(4-Methyl-2-nitrophenyl)methanamine is an organic compound with the molecular formula C8H10N2O2 It is a derivative of methanamine, where the phenyl ring is substituted with a methyl group at the 4-position and a nitro group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-2-nitrophenyl)methanamine typically involves the nitration of 4-methylphenylmethanamine. The process can be summarized in the following steps:

    Nitration: 4-Methylphenylmethanamine is treated with a nitrating agent, such as concentrated nitric acid, to introduce the nitro group at the 2-position of the phenyl ring.

    Purification: The reaction mixture is then purified through recrystallization or chromatography to isolate the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Nitration: Using large quantities of 4-methylphenylmethanamine and nitric acid in industrial reactors.

    Continuous Purification: Employing continuous purification techniques such as distillation or large-scale chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-2-nitrophenyl)methanamine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Various nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed

    Reduction: (4-Methyl-2-aminophenyl)methanamine.

    Substitution: Derivatives with different functional groups attached to the amino group.

Scientific Research Applications

(4-Methyl-2-nitrophenyl)methanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Methyl-2-nitrophenyl)methanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to antimicrobial or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    (4-Nitrophenyl)methanamine: Similar structure but lacks the methyl group at the 4-position.

    (2-Methyl-4-nitrophenyl)methanamine: Similar structure but with different positions of the methyl and nitro groups.

Uniqueness

(4-Methyl-2-nitrophenyl)methanamine is unique due to the specific positioning of the methyl and nitro groups, which can influence its chemical reactivity and biological activity. The presence of both electron-donating (methyl) and electron-withdrawing (nitro) groups on the phenyl ring can lead to unique interactions with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

(4-methyl-2-nitrophenyl)methanamine

InChI

InChI=1S/C8H10N2O2/c1-6-2-3-7(5-9)8(4-6)10(11)12/h2-4H,5,9H2,1H3

InChI Key

DKBLEPIIRAPCSW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CN)[N+](=O)[O-]

Origin of Product

United States

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